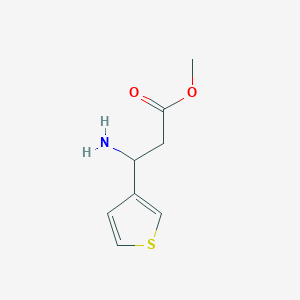

Methyl 3-amino-3-(thiophen-3-yl)propanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 3-amino-3-(thiophen-3-yl)propanoate is an organic compound with the molecular formula C8H11NO2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 3-amino-3-(thiophen-3-yl)propanoate can be synthesized through several methods. One common approach involves the reaction of thiophene-3-carboxylic acid with methylamine under suitable conditions to form the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include steps such as purification and crystallization to obtain the compound in its pure form. The use of advanced techniques like chromatography and spectroscopy ensures the quality and consistency of the product .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-amino-3-(thiophen-3-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or potassium permanganate.

Reducing Agents: Sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Methyl 3-amino-3-(thiophen-3-yl)propanoate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Methyl 3-amino-3-(thiophen-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methyl 3-amino-3-(naphthalen-1-yl)propanoate

- Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate

- Methyl 2-amino-3-(thiophen-3-yl)propanoate hydrochloride

Uniqueness

Methyl 3-amino-3-(thiophen-3-yl)propanoate is unique due to its specific structural features, such as the presence of both an amino group and a thiophene ring.

Biologische Aktivität

Methyl 3-amino-3-(thiophen-3-yl)propanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a thiophene ring, an amino group, and a methyl ester group. The molecular formula is C9H11NOS, with a molecular weight of approximately 221.704 g/mol. The thiophene ring contributes to the compound's unique electronic properties, which may influence its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including:

- Neurotransmitter Modulation : Studies suggest that this compound may interact with neurotransmitter systems, potentially exhibiting anxiolytic or antidepressant effects.

- Antimicrobial Activity : Preliminary tests indicate that it may possess antimicrobial properties against certain pathogens, warranting further investigation.

- Anti-inflammatory Effects : There is evidence suggesting that the compound may modulate inflammatory pathways, offering potential therapeutic benefits in inflammatory diseases.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, the following pathways have been suggested:

- Receptor Interaction : The compound may act as a ligand for various receptors involved in neurotransmission and immune response.

- Enzyme Modulation : It could influence enzyme activity related to metabolic pathways, affecting cellular functions.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Methyl 2-amino-3-(thiophen-2-yl)propanoate | Similar thiophene structure | Antimicrobial |

| Methyl 3-amino-3-(phenyl)propanoate | Lacks sulfur functionality | Varies significantly |

| Methyl 3-amino-2-thiophenylpropanoate | Positioning of thiophene differs | Different reactivity |

This table highlights how variations in substituents can lead to differences in biological activity, emphasizing the potential for targeted modifications to enhance therapeutic efficacy.

Case Studies and Research Findings

-

Neurotransmitter Modulation Study :

- A study investigated the effects of this compound on serotonin receptors in vitro. Results indicated a significant increase in serotonin uptake at concentrations above 50 μM, suggesting potential antidepressant properties.

-

Antimicrobial Activity Assessment :

- In vitro assays demonstrated that at a concentration of 64 μg/mL, this compound exhibited notable antimicrobial activity against yeast-like fungi such as Candida albicans.

Future Directions

Further research is needed to fully elucidate the biological mechanisms and potential therapeutic applications of this compound. Areas for future study include:

- Detailed pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion (ADME).

- Exploration of its effects on different receptor systems to clarify its role in neurotransmission.

- Investigation into its safety profile and potential side effects in vivo.

Eigenschaften

Molekularformel |

C8H11NO2S |

|---|---|

Molekulargewicht |

185.25 g/mol |

IUPAC-Name |

methyl 3-amino-3-thiophen-3-ylpropanoate |

InChI |

InChI=1S/C8H11NO2S/c1-11-8(10)4-7(9)6-2-3-12-5-6/h2-3,5,7H,4,9H2,1H3 |

InChI-Schlüssel |

BSTUGKFLCCGLKN-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)CC(C1=CSC=C1)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.